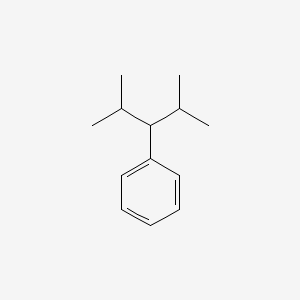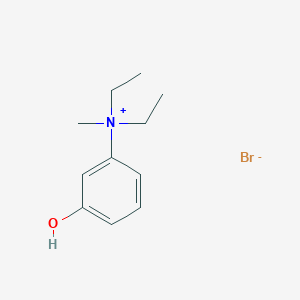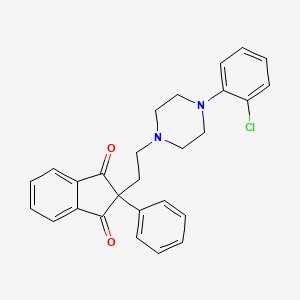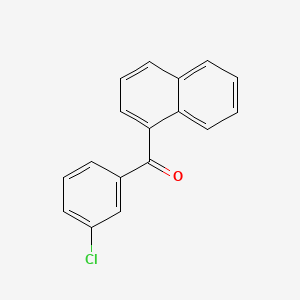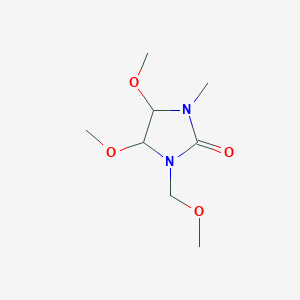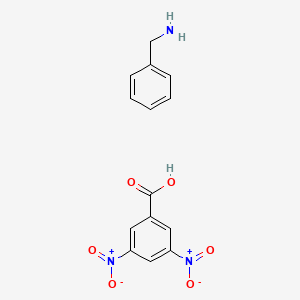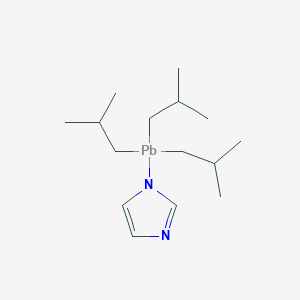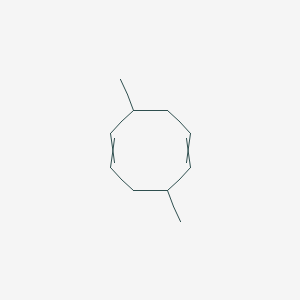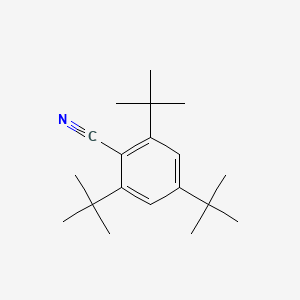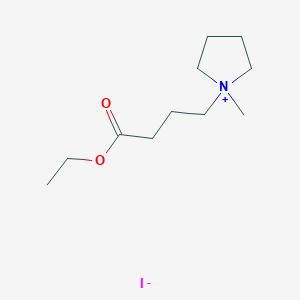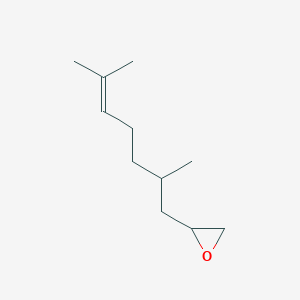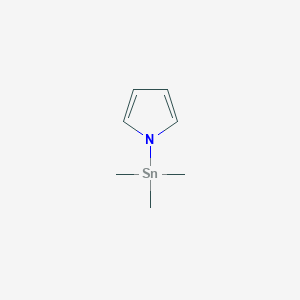
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by the presence of a bromobutyl group, a methyl group, and a nitro group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole typically involves the alkylation of 2-methyl-4-nitroimidazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Reduction: Formation of 1-(4-aminobutyl)-2-methyl-4-nitro-1H-imidazole.
Oxidation: Formation of 1-(4-bromobutyl)-2-carboxy-4-nitro-1H-imidazole.
科学的研究の応用
1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
- 1-(4-Chlorobutyl)-2-methyl-4-nitro-1H-imidazole
- 1-(4-Bromobutyl)-2-methyl-5-nitro-1H-imidazole
- 1-(4-Bromobutyl)-2-ethyl-4-nitro-1H-imidazole
Comparison: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
特性
CAS番号 |
23430-24-2 |
|---|---|
分子式 |
C8H12BrN3O2 |
分子量 |
262.10 g/mol |
IUPAC名 |
1-(4-bromobutyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C8H12BrN3O2/c1-7-10-8(12(13)14)6-11(7)5-3-2-4-9/h6H,2-5H2,1H3 |
InChIキー |
YIMBSFLFACSQLO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1CCCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



